An In-depth Technical Guide to 3,5-Dimethoxyphenylboronic Acid
An In-depth Technical Guide to 3,5-Dimethoxyphenylboronic Acid
CAS Number: 192182-54-0
This technical guide provides a comprehensive overview of 3,5-Dimethoxyphenylboronic acid, a versatile organoboron compound widely utilized in organic synthesis and medicinal chemistry.[1][2] It serves as a crucial building block for researchers, scientists, and professionals in drug development and materials science.[1][2]
Physicochemical Properties
3,5-Dimethoxyphenylboronic acid is a white to off-white crystalline solid at room temperature.[2] Its unique structure, featuring two electron-donating methoxy groups, enhances its solubility and reactivity in various organic transformations.[1]
Table 1: Physicochemical Data for 3,5-Dimethoxyphenylboronic Acid
| Property | Value | References |
| CAS Number | 192182-54-0 | [1] |
| Molecular Formula | C₈H₁₁BO₄ | [1][3] |
| Molecular Weight | 181.98 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [1][2][4] |
| Melting Point | 202 - 208 °C | [1] |
| Boiling Point | 371.6 °C at 760 mmHg | [5] |
| Purity | ≥95% - ≥98% | [1][4] |
| Solubility | Moderately soluble in polar organic solvents (e.g., ethanol, DMF). Limited solubility in water. | [2] |
| Storage | Store at room temperature in a dry, dark place. | [5][6] |
Synthesis and Purification
General Synthesis Protocol:
The synthesis of 3,5-Dimethoxyphenylboronic acid is commonly achieved through the reaction of a corresponding 3,5-dimethoxyphenyl halide (e.g., 1-bromo-3,5-dimethoxybenzene) or 3,5-dimethoxybenzaldehyde with a boron-containing reagent.[2] This process typically involves a transition-metal catalyst, often palladium-based, followed by acidic hydrolysis to yield the final boronic acid.[2]
A common laboratory-scale synthesis involves the Grignard reaction. A solution of 3,5-dimethoxyphenylmagnesium bromide is prepared from 1-bromo-3,5-dimethoxybenzene and magnesium turnings. This Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate, at low temperatures. The resulting boronate ester is subsequently hydrolyzed with an acid to produce 3,5-Dimethoxyphenylboronic acid.
Purification:
The crude product is typically purified by recrystallization from a suitable solvent system, such as water or an aqueous/organic mixture, to yield a white, crystalline solid.[7]
Caption: General workflow for the synthesis of 3,5-Dimethoxyphenylboronic acid.
Core Applications and Experimental Protocols
The primary application of 3,5-Dimethoxyphenylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][6] This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds to create complex biaryl structures.[8]
Key Application Areas:
-
Pharmaceuticals: It serves as a fundamental building block in the synthesis of biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1][5][9]
-
Agrochemicals: Used in the development of new pesticides and herbicides.[1]
-
Materials Science: Employed in the creation of advanced materials such as polymers, luminescent materials, liquid crystals, and nanomaterials for electronics and coatings.[1][2][5]
-
Bioconjugation and Sensors: The boronic acid moiety can selectively bind to diols, making it valuable for creating sensors for glucose and other biomolecules and for use in drug delivery systems.[1]
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for coupling 3,5-Dimethoxyphenylboronic acid with an aryl halide.
-
Reaction Setup: In an inert atmosphere (e.g., under Nitrogen or Argon), combine the aryl halide (1.0 eq), 3,5-Dimethoxyphenylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq) in a reaction vessel.
-
Solvent Addition: Add a degassed solvent system. Common choices include a mixture of an organic solvent and water, such as Dioxane/H₂O, Toluene/H₂O, or DMF.
-
Reaction Conditions: Heat the mixture with stirring. Reaction temperatures typically range from 80 °C to 110 °C.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Biological Activity
While 3,5-Dimethoxyphenylboronic acid itself is not typically the active pharmaceutical ingredient, it is a critical precursor for synthesizing molecules with significant biological activities. Its dimethoxy-substituted phenyl ring is a common motif in various natural products and drug candidates.
Derivatives synthesized using this boronic acid have shown promise in several therapeutic and pest management areas:
-
Anticancer Agents: Novel trimethoxyphenyl (TMP)-based analogues have exhibited potent cytotoxic activity against hepatocellular carcinoma (HepG2) cell lines and act as inhibitors of β-tubulin polymerization.[9]
-
Pest Management: Stilbene derivatives synthesized from this compound have demonstrated strong larvicidal activity against Aedes aegypti mosquitoes.[10]
-
Antifungal and Nematicidal Activity: Certain analogs have shown strong inhibition of Colletotrichum fungi and have affected the mobility of root-knot nematode juveniles (Meloidogyne incognita).[10]
Caption: Logical flow from building block to biologically active compounds.
Safety and Handling
3,5-Dimethoxyphenylboronic acid causes skin and serious eye irritation.[3][4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Steps should be taken to prevent its release into the environment.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. (3,5-Dimethoxyphenyl)boronic acid | C8H11BO4 | CID 4374257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Manufacturers of 3,5-Dimethoxyphenylboronic acid, 98%, CAS 192182-54-0, D 2174, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 5. alfa-chemical.com [alfa-chemical.com]
- 6. Boronic Acids and Derivatives | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]





